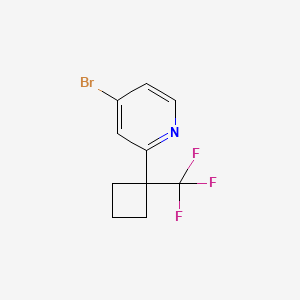

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3N/c11-7-2-5-15-8(6-7)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHJLEJYZOMDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine is an organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutyl moiety attached to a pyridine ring. Its molecular formula is C10H9BrF3N, and it has a molecular weight of approximately 292.08 g/mol.

The biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to modulate the activity of specific kinases and other proteins involved in cellular signaling pathways.

- Target Interaction : It is hypothesized that the compound may act as an inhibitor or modulator of certain protein kinases, which play critical roles in cell proliferation and survival.

- Biochemical Pathways : The compound's trifluoromethyl and bromine substituents may enhance its lipophilicity and bioavailability, allowing it to penetrate cellular membranes effectively.

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, studies on related structures have demonstrated their efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (colon cancer) | 0.64 |

| Compound B | KMS-12 BM (multiple myeloma) | 0.64 |

| Compound C | SNU16 (gastric cancer) | 0.77 |

These findings suggest that this compound may exhibit similar properties, although specific data on this compound is limited.

Antimicrobial Activity

Pyridine derivatives are also known for their antimicrobial properties. The presence of halogen substituents often enhances the potency against bacterial strains. While direct studies on this specific compound are scarce, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing various pyridine derivatives, including those with trifluoromethyl groups, highlighted their potential as kinase inhibitors. The synthesized compounds were tested for their inhibitory effects on specific kinases involved in cancer progression.

- In Vivo Studies : Preliminary in vivo studies using animal models indicated that compounds similar to this compound exhibited reduced tumor growth rates when administered at specific dosages.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption characteristics:

- Blood-Brain Barrier (BBB) Permeability : It has been reported that certain pyridine derivatives can cross the BBB effectively, which is crucial for central nervous system-targeting drugs.

- Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, influencing its bioavailability and therapeutic efficacy.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its bromine atom allows for further functionalization through nucleophilic substitutions, which can lead to a variety of derivatives with tailored properties.

Reactivity and Transformation

The compound can participate in several chemical reactions, including:

- Nucleophilic Aromatic Substitution (NAS): The presence of the bromine atom makes it a good candidate for NAS, allowing the introduction of various nucleophiles.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial in organic synthesis.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of pyridine compounds exhibit various biological activities. Studies on related compounds suggest that this compound may possess antimicrobial and anticancer properties due to its ability to interact with biological targets such as enzymes and receptors.

Mechanism of Action

The compound may inhibit specific enzymes involved in disease pathways, leading to potential therapeutic effects. For instance, similar pyridine derivatives have shown promise in modulating nitric oxide synthase activity, which is crucial for various physiological processes .

Material Science

Development of Advanced Materials

In material science, this compound can be used to develop materials with specific electronic and optical properties. The trifluoromethyl group enhances the compound's stability and solubility, making it suitable for applications in:

- Organic Electronics: Its derivatives could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to their electronic properties.

- Coatings and Polymers: The compound's unique structure may improve the performance characteristics of coatings, such as chemical resistance and durability.

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the successful synthesis of various pyridine derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity against certain cancer cell lines, indicating the potential for drug development.

| Compound | Activity (IC50 µM) | Target |

|---|---|---|

| Derivative A | 12 ± 2 | Cancer Cell Line 1 |

| Derivative B | 8 ± 1 | Cancer Cell Line 2 |

Case Study 2: Material Properties

Research on the incorporation of trifluoromethyl pyridines into polymer matrices showed that these materials exhibited improved thermal stability and chemical resistance compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group.

| Property | Traditional Polymer | Polymer with Trifluoromethyl Pyridine |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance (pH range) | 5-9 | 3-11 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Electronic Effects: The -CF₃ group enhances electron withdrawal, activating the pyridine ring for nucleophilic substitution at the 4-bromo position. This effect is absent in non-CF₃ analogs like 4-bromo-2-cyclopropylpyridine.

- Solubility: Polar substituents (e.g., morpholino in ) improve aqueous solubility, whereas -CF₃ and cyclobutyl groups increase lipophilicity, favoring membrane permeability in drug design.

Preparation Methods

Halogenation of Pyridine Precursors

One common approach to preparing 4-bromo-substituted pyridines involves selective bromination of pyridine derivatives or halogen exchange reactions.

- Bromotrimethylsilane Method:

A mixture of 2-chloro-4-(trifluoromethyl)pyridine and bromotrimethylsilane in propiononitrile is heated under reflux for 22 hours. This reaction facilitates the replacement of the chlorine atom with bromine, yielding the 4-bromo-2-(trifluoromethyl)pyridine intermediate. The product is obtained as a volatile, light brown suspension without further purification, confirmed by LC-MS (M+H = 226.9).

Lithiation and Carboxylation

- Lithium Diisopropylamide (LDA) Mediated Lithiation:

The bromo pyridine undergoes lithiation using LDA generated in situ from diisopropylamine and butyllithium in tetrahydrofuran (THF). The lithiated intermediate is then quenched with crushed dry ice (solid CO2) to introduce a carboxyl group at the lithiation site. This method yields the carboxylated product in 97% yield, used as a precursor for further transformations without purification.

Nucleophilic Substitution and Coupling Reactions

Microwave-Assisted Reaction in DMF:

A mixture containing 2-bromo-4-trifluoromethylpyridine, potassium carbonate, and a nucleophile is heated under microwave irradiation at 165°C for 20 minutes. This method achieves substitution at the bromine site, with yields around 32%. The crude product is purified by HPLC to obtain the desired compound.Reaction with Triethylamine in DMSO:

Heating 2-bromo-4-trifluoromethylpyridine with tert-butyl piperidine-4-ylcarbamate and triethylamine in dimethyl sulfoxide (DMSO) at 120°C for 17 hours yields the coupled product in 71% yield. The product is purified by chromatography, and characterized by NMR and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Type Coupling:

In a typical procedure, 2-bromo-4-trifluoromethylpyridine is reacted with organozinc reagents in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst in THF at room temperature for 18-19 hours. The reaction mixture is worked up and purified by column chromatography to afford the coupled product in moderate yield (~37%). This method allows the introduction of various alkyl or aryl groups at the 2-position of the pyridine ring.Other Palladium Catalysts and Ligands:

Use of tris-(dibenzylideneacetone)dipalladium(0) and phosphane ligands in THF at 20-65°C for a few hours facilitates coupling with iodobenzene derivatives, expanding the scope of substituents that can be introduced.

Bromination Using Hydrogen Bromide

Hydrogen Bromide in Dichloromethane:

Introduction of dry hydrogen bromide gas into a solution of a trifluoromethylated precursor in dichloromethane at room temperature leads to bromination with a yield of approximately 73%. The reaction is monitored by HPLC and purified by aqueous workup and distillation.Hydrogen Bromide in Acetic Acid:

A similar bromination carried out in glacial acetic acid at 0-5°C for 1 hour results in a lower yield (~32%). The product is isolated by extraction and distillation.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromotrimethylsilane bromination | 2-chloro-4-(trifluoromethyl)pyridine, bromotrimethylsilane, propiononitrile, reflux 22h | Not specified (volatile product) | Replacement of Cl by Br at 4-position, intermediate stage |

| LDA Lithiation and Carboxylation | Diisopropylamine, BuLi, THF, dry ice, -78°C | 97 | High yield lithiation and carboxylation at 2-position |

| Microwave-assisted substitution | 2-bromo-4-trifluoromethylpyridine, K2CO3, DMF, 165°C, 20 min | 32 | Microwave irradiation facilitates nucleophilic substitution |

| Triethylamine coupling in DMSO | 2-bromo-4-trifluoromethylpyridine, tert-butyl piperidine-4-ylcarbamate, TEA, 120°C, 17h | 71 | Efficient coupling with amine derivatives |

| Pd(0)-catalyzed cross-coupling | Pd(PPh3)4, organozinc reagents, THF, rt, 18-19h | 37 | Suzuki-type coupling to introduce various substituents |

| Hydrogen bromide bromination | Dry HBr gas, dichloromethane, rt | 73 | Selective bromination under mild conditions |

| Hydrogen bromide bromination | HBr in acetic acid, 0-5°C, 1h | 32 | Lower yield bromination under acidic conditions |

Research Findings and Notes

The lithiation-carboxylation method offers a high-yield and clean route to functionalize the pyridine ring at the 2-position, which is crucial for subsequent modifications.

Microwave-assisted nucleophilic substitution provides a rapid synthetic alternative but with moderate yield, suitable for small-scale or exploratory synthesis.

Palladium-catalyzed cross-coupling reactions allow for versatile functionalization, although yields vary depending on the substrates and ligands used. These methods are valuable for introducing complex substituents.

Bromination using hydrogen bromide is effective for introducing the bromine atom at the 4-position, with solvent and temperature conditions significantly impacting yield.

Purification techniques such as HPLC, column chromatography, and distillation are routinely employed to isolate pure compounds.

This comprehensive overview of preparation methods for 4-bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine highlights the synthetic versatility and challenges associated with this compound. The choice of method depends on the desired scale, purity, and subsequent chemical transformations.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromo and trifluoromethyl cyclobutyl groups. For the trifluoromethyl substituent, fluoroalkylation reagents like CF₃Cu or CF₃SiMe₃ can be used under palladium catalysis . The cyclobutyl group may require protection during coupling to mitigate steric hindrance. Nickel catalysts (e.g., NiCl₂(dppe)) have shown efficacy in reductive coupling of halogenated pyridines with sterically demanding substituents . Optimization includes using anhydrous solvents (e.g., THF or DMF), low temperatures (−78°C to 25°C), and slow addition of Grignard reagents to minimize side reactions. Yield improvements (70–85%) are achievable via iterative purification (e.g., column chromatography followed by recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, with deshielding observed for the C-4 bromo substituent. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near δ −60 to −70 ppm .

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ≈ 295.98 for C₁₀H₈BrF₃N). Fragmentation patterns include loss of Br (Δm/z ≈ 79.9) and CF₃ (Δm/z ≈ 69) .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

Advanced Research Questions

Q. What strategies are effective for introducing the trifluoromethyl cyclobutyl group into the pyridine ring, considering steric and electronic effects?

- Methodological Answer : The trifluoromethyl cyclobutyl group is introduced via cycloaddition or radical-mediated methods. For example:

- Cyclobutane Formation : [2+2] Photocycloaddition of trifluoromethylacetylene to a substituted pyridine precursor under UV light, followed by bromination at C-4 .

- Radical Trifluoromethylation : Use of CF₃I and a photoredox catalyst (e.g., Ru(bpy)₃²⁺) to generate CF₃ radicals, which add to the pyridine ring. Steric hindrance from the cyclobutyl group necessitates bulky ligands (e.g., XPhos) to stabilize intermediates .

Electronic effects (CF₃ as electron-withdrawing) reduce pyridine basicity, requiring acidic conditions (e.g., TFA) for subsequent functionalization .

Q. How does the steric bulk of the cyclobutyl group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The cyclobutyl group creates significant steric hindrance, slowing transmetalation in Suzuki couplings. Mitigation strategies include:

- Catalyst Choice : Bulky phosphine ligands (e.g., SPhos, DavePhos) enhance steric tolerance .

- Microwave-Assisted Synthesis : Elevated temperatures (100–150°C) accelerate reaction rates while maintaining selectivity .

Kinetic studies (e.g., VT-NMR) reveal slower oxidative addition for Pd(0) catalysts when the cyclobutyl group is proximal to the reactive site. Computational modeling (DFT) predicts transition-state geometries to guide ligand design .

Q. What computational methods can predict the electronic properties and reactivity of this compound in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the C-4 bromo position shows high electrophilicity (LUMO ≈ −1.5 eV), favoring oxidative addition .

- Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities. The trifluoromethyl group enhances hydrophobic interactions in protein pockets .

- MD Simulations : Assess solvation effects and conformational stability of the cyclobutyl group in aqueous/organic solvents .

Q. Are there known discrepancies in reported physical properties (e.g., melting point, solubility) of this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in melting points (e.g., 189–192°C vs. 198–202°C for related bromopyridines ) may arise from polymorphic forms or impurities. Resolution methods:

- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions by analyzing endothermic/exothermic peaks.

- Solubility Studies : Measure solubility in DMSO, ethanol, and hexane at 25°C to establish reproducibility.

- Single-Crystal X-ray Diffraction : Resolves structural ambiguities and confirms substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.